molecular formula C15H12N2O3S2 B11957068 N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide CAS No. 853407-21-3

N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide

Cat. No.: B11957068
CAS No.: 853407-21-3
M. Wt: 332.4 g/mol
InChI Key: ZOIAIKIXPDLTNS-NTEUORMPSA-N
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Description

N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide is a complex organic compound with the molecular formula C15H12N2O3S2 and a molecular weight of 332.402 g/mol . This compound is characterized by the presence of a cyano group, a thienylsulfonyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of solvent-free reactions and efficient catalysts can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thienylsulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide involves its interaction with molecular targets and pathways. The cyano and thienylsulfonyl groups play crucial roles in its reactivity and biological activity. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide is unique due to the presence of both cyano and thienylsulfonyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

853407-21-3

Molecular Formula

C15H12N2O3S2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[4-[(E)-2-cyano-2-thiophen-2-ylsulfonylethenyl]phenyl]acetamide

InChI

InChI=1S/C15H12N2O3S2/c1-11(18)17-13-6-4-12(5-7-13)9-14(10-16)22(19,20)15-3-2-8-21-15/h2-9H,1H3,(H,17,18)/b14-9+

InChI Key

ZOIAIKIXPDLTNS-NTEUORMPSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CS2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

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